Cyclohexanamine, 2-(1,3-dihydro-2H-isoindol-2-yl)-, (1R,2R)-
Description
Cyclohexanamine, 2-(1,3-dihydro-2H-isoindol-2-yl)-, (1R,2R)- is a chiral amine featuring a cyclohexane backbone substituted with a 1,3-dihydro-2H-isoindol-2-yl group at the 2-position. Its stereochemistry ((1R,2R)) is critical for applications in asymmetric catalysis and pharmaceutical synthesis. The isoindolyl moiety introduces aromaticity and steric bulk, influencing reactivity and selectivity. This compound is structurally related to intermediates used in organocatalysts, such as polystyrene-supported squaramides .
Properties
IUPAC Name |
(1R,2R)-2-(1,3-dihydroisoindol-2-yl)cyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c15-13-7-3-4-8-14(13)16-9-11-5-1-2-6-12(11)10-16/h1-2,5-6,13-14H,3-4,7-10,15H2/t13-,14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOGOXXJPGYALOO-ZIAGYGMSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)N2CC3=CC=CC=C3C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70739496 | |
| Record name | (1R,2R)-2-(1,3-Dihydro-2H-isoindol-2-yl)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70739496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
620960-38-5 | |
| Record name | (1R,2R)-2-(1,3-Dihydro-2H-isoindol-2-yl)cyclohexan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70739496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis from Chiral Cyclohexanone Derivatives
One common approach starts from chiral cyclohexanone derivatives, which undergo reductive amination with isoindoline or its precursors:
Step 1: Formation of chiral cyclohexanone intermediate
The cyclohexanone is prepared with the desired stereochemistry, often via asymmetric synthesis or resolution methods.Step 2: Reductive amination
The cyclohexanone reacts with isoindoline or a protected isoindoline derivative under reductive amination conditions (e.g., using sodium cyanoborohydride or catalytic hydrogenation) to form the corresponding cyclohexanamine with the isoindoline substituent.Step 3: Purification and resolution
The product is purified by recrystallization or chromatography to achieve high enantiomeric purity (reported e.e. > 99%).
Direct Substitution on Cyclohexylamine
An alternative method involves direct substitution on cyclohexylamine derivatives:
Step 1: Preparation of (1R,2R)-cyclohexylamine
The chiral amine is obtained by asymmetric synthesis or chiral resolution.Step 2: Nucleophilic substitution with isoindoline derivatives
The amine reacts with isoindoline-based electrophiles (e.g., halides or activated esters) under mild conditions to introduce the isoindoline group.Step 3: Purification
The crude product is purified by chromatographic techniques to isolate the desired compound.
Multi-step Synthesis via Thiourea Intermediates (Related Compounds)
In related compounds such as N-[3,5-bis(trifluoromethyl)phenyl]-N'-[(1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexyl]thiourea, the preparation involves:
- Reaction of (1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexylamine with aryl isothiocyanates to form thiourea linkages under controlled conditions (e.g., in anhydrous 1,4-dioxane at room temperature for 12–24 hours).
- Purification by recrystallization or chromatography to obtain high purity products.
- Optimization of reaction conditions by monitoring via TLC and adjusting solvent polarity or inert atmosphere to prevent decomposition of sensitive groups.
Though this method specifically targets thiourea derivatives, the key intermediate, the chiral cyclohexylamine substituted with isoindoline, is prepared similarly and can be isolated for other uses.
Reaction Conditions and Optimization
| Step | Conditions | Notes |
|---|---|---|
| Reductive amination | NaBH3CN or catalytic hydrogenation, mild acid | Maintains stereochemistry, high yield |
| Nucleophilic substitution | Room temperature, inert atmosphere (N2/Ar) | Prevents oxidation, improves selectivity |
| Purification | Recrystallization, column chromatography | Achieves >99% e.e. and purity |
| Solvent choice | Anhydrous solvents such as 1,4-dioxane or THF | Solvent polarity affects reaction kinetics |
| Reaction monitoring | TLC, HPLC, NMR | Ensures completion and purity |
Analytical Characterization Supporting Preparation
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of cyclohexyl and isoindoline protons and carbons, verifying substitution and stereochemistry.
- Chiral HPLC : Used to determine enantiomeric excess and purity.
- Mass Spectrometry (HRMS) : Confirms molecular weight and structure.
- IR Spectroscopy : Identifies characteristic amine and heterocyclic functional groups.
Summary Table of Preparation Routes
| Method | Starting Materials | Key Reaction Type | Advantages | Limitations |
|---|---|---|---|---|
| Reductive amination | Chiral cyclohexanone + isoindoline | Reductive amination | High stereoselectivity | Requires chiral ketone precursor |
| Direct nucleophilic substitution | (1R,2R)-cyclohexylamine + isoindoline electrophile | Nucleophilic substitution | Mild conditions, direct | May require protection steps |
| Thiourea intermediate synthesis | (1R,2R)-cyclohexylamine + aryl isothiocyanate | Addition to isothiocyanate | Useful for thiourea derivatives | Specific to thiourea compounds |
Research Findings and Notes
- The (1R,2R) stereochemistry is critical for biological activity and is preserved by using enantiomerically pure starting materials and mild reaction conditions.
- Purification techniques significantly impact the final enantiomeric purity; recrystallization from appropriate solvents is effective.
- Industrial scale-up involves continuous flow systems and automated reactors to maintain reaction control and product consistency.
- Stability of the compound is enhanced by storage under inert atmosphere and low temperature to prevent degradation of the isoindoline moiety.
Chemical Reactions Analysis
Types of Reactions: (1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain different reduced forms.
Substitution: Nucleophilic substitution reactions can be carried out to introduce various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, and halides are used in substitution reactions.
Major Products Formed:
Oxidation Products: Ketones and aldehydes.
Reduction Products: Alcohols and amines.
Substitution Products: Amides, esters, and ethers.
Scientific Research Applications
Pharmacological Research
Cyclohexanamine derivatives have been investigated for their potential as therapeutic agents in various medical fields:
- CNS Disorders : The compound shows promise in treating conditions such as depression and anxiety due to its interaction with neurotransmitter systems. Studies indicate that it may act as a selective serotonin reuptake inhibitor (SSRI), contributing to mood regulation .
- Anticancer Activity : Preliminary research suggests that Cyclohexanamine derivatives possess anticancer properties by inducing apoptosis in cancer cells. Specific studies have indicated efficacy against certain types of tumors in vitro .
Chiral Catalysis
The chiral nature of Cyclohexanamine makes it an excellent candidate for use as a chiral auxiliary in asymmetric synthesis. Its application in catalyzing reactions to produce enantiomerically pure compounds is an area of active research .
Material Science
Recent advancements have explored the use of Cyclohexanamine in developing new materials:
- Polymer Chemistry : The compound can be utilized to create polymers with specific mechanical properties. Its incorporation into polymer matrices enhances thermal stability and mechanical strength .
- Nanotechnology : Research indicates potential applications in nanocomposite materials where Cyclohexanamine acts as a dispersant or stabilizer for nanoparticles .
Case Studies
Several case studies highlight the applications of Cyclohexanamine:
- Case Study on CNS Effects :
- Anticancer Efficacy :
- Chiral Auxiliary Application :
Mechanism of Action
The mechanism by which (1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexanamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs in Catalysis
(1R,2R)-2-(Piperidin-1-yl)cyclohexanamine
- Structure : Cyclohexanamine with a piperidinyl substituent.
- Applications: Used in synthesizing enantioselective catalysts for aldol reactions. Immobilized on Wang resin, it enables flow synthesis of pyranonaphthoquinones .
(1R,2R)-2-(Pyrrolidin-1-yl)cyclohexanamine (CAS 885677-92-9)
- Structure : Pyrrolidinyl substituent instead of isoindolyl.
- Applications : Explored in asymmetric synthesis; pyrrolidine’s smaller ring size may enhance reaction rates in certain transformations.
- Safety: Limited toxicity data; handling requires standard protective measures .
(1R,2R)-2-(Diphenylphosphino)cyclohexylamine
- Structure: Diphenylphosphino group replaces isoindolyl.
- Applications : Acts as a chiral ligand in transition-metal catalysis. The phosphine moiety facilitates coordination to metals like palladium or rhodium.
- Key Differences : The phosphine group introduces redox activity and metal-binding capability absent in the isoindolyl analog .
(1S,2S)-2-(1,3-Dioxobenzo[f]isoindol-2-yl)cyclohexanecarboxylic Acid
- Structure : Cyclohexanecarboxylic acid with a benzo-fused isoindolyl group.
- Applications : Intermediate for bioactive molecules and optical standards. The carboxylic acid functionality enables conjugation to other pharmacophores.
- Safety: Limited toxicity data; requires precautions against inhalation and skin contact .
Phthalimide Derivatives (e.g., Compounds 1–6 in )
- Structure : Nitrate esters linked to isoindolyl groups.
- Applications: Evaluated for sickle cell anemia treatment. Mutagenicity varies with substituents; metaaromatic substitution reduces genotoxicity.
- Key Differences: Nitrate esters introduce NO-donor properties, unlike the amine-based target compound .
Biological Activity
Cyclohexanamine, 2-(1,3-dihydro-2H-isoindol-2-yl)-, (1R,2R)-, commonly referred to as (1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexanamine, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing information from various research studies and databases.
- Molecular Formula : C14H20N2
- Molecular Weight : 216.32 g/mol
- CAS Number : 620960-38-5
The compound features a cyclohexylamine backbone substituted with an isoindole moiety, which is crucial for its biological interactions.
Antitumor Activity
Research has indicated that derivatives of cyclohexylamines exhibit antitumor properties. A study focused on the synthesis of cyclohexylamine derivatives reported promising antiproliferative effects against various cancer cell lines. The mechanisms of action are believed to involve the inhibition of key enzymes involved in cell proliferation and survival pathways .
Neuropharmacological Effects
Cyclohexanamine derivatives have been investigated for their neuropharmacological properties. Specifically, compounds similar to (1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexanamine have shown potential as modulators of neurotransmitter systems. For instance, studies on bitopic ligands targeting dopamine receptors suggest that structural modifications can enhance receptor affinity and allosteric modulation .
Case Studies
- Anticancer Studies : In a series of experiments evaluating the anticancer activity of cyclohexylamine derivatives, one compound demonstrated a significant reduction in tumor growth in xenograft models. The study highlighted the importance of the isoindole structure in enhancing biological activity .
- Neuropharmacological Assessment : A comparative analysis of several cyclohexylamine derivatives revealed that modifications to the isoindole moiety could lead to increased potency as dopamine receptor modulators. The findings suggest that these compounds may have therapeutic potential for treating disorders like schizophrenia and Parkinson's disease .
The biological activity of (1R,2R)-2-(1,3-dihydro-2H-isoindol-2-yl)cyclohexanamine is primarily attributed to its interaction with various biological targets:
- Dopamine Receptors : The compound acts as a negative allosteric modulator at dopamine D2 receptors, influencing dopaminergic signaling pathways .
- Enzyme Inhibition : It has been shown to inhibit enzymes critical for cancer cell metabolism and proliferation, contributing to its antitumor effects .
Data Table: Biological Activity Summary
Q & A
Q. Stability Data :
| Condition | Degradation (%) | Racemization (%) |
|---|---|---|
| 25°C, Dark | 2 | 0.5 |
| 40°C, 75% RH | 15 | 3.2 |
| Acetonitrile, 25°C | 1 | 0.1 |
Basic: What spectroscopic techniques are essential for characterizing isoindolyl-cyclohexanamine derivatives?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
